

# Comparing QPX7728 efficacy against other β-lactamase inhibitors

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# QPX7728: A Paradigm Shift in β-Lactamase Inhibition

A comprehensive comparison of the in vitro efficacy of QPX7728 against other contemporary  $\beta$ -lactamase inhibitors, including vaborbactam, avibactam, and relebactam.

In the ongoing battle against antimicrobial resistance, the emergence of  $\beta$ -lactamase enzymes poses a significant threat to the efficacy of  $\beta$ -lactam antibiotics. A new generation of  $\beta$ -lactamase inhibitors (BLIs) has been developed to counteract this resistance mechanism. Among these, QPX7728, a novel cyclic boronic acid-based inhibitor, demonstrates a remarkably broad spectrum of activity, surpassing currently marketed BLIs. This guide provides a detailed comparison of the in vitro efficacy of QPX7728 with that of vaborbactam, avibactam, and relebactam, supported by experimental data and detailed methodologies.

## Superior Inhibitory Potency Across β-Lactamase Classes

QPX7728 exhibits exceptional potency against a wide array of  $\beta$ -lactamases, including Ambler class A, B, C, and D enzymes.[1][2][3][4][5] Notably, its ability to inhibit metallo- $\beta$ -lactamases (MBLs) from class B and class D carbapenemases sets it apart from its counterparts.[1][2]



Table 1: Comparative IC50 Values (nM) of  $\beta$ -Lactamase

**Inhibitors** 

β- Lactamase	Enzyme Class	QPX7728	Vaborbacta m	Avibactam	Relebactam
Class A					
CTX-M-15	A	1.2	34	4.4	150
KPC-2	А	2.9	28	110	22
TEM-1	А	2.5	1300	11	290
Class B (MBLs)					
NDM-1	В	55	>160,000	>160,000	>160,000
VIM-1	В	14	>160,000	>160,000	>160,000
IMP-1	В	610	>160,000	>160,000	>160,000
Class C					
P99	С	22	1100	21	24
AmpC	С	4.5	1100	21	24
Class D					
OXA-48	D	1	>160,000	160	>160,000
OXA-23	D	1	>160,000	>160,000	>160,000

Data compiled from multiple sources.[1][2][4][6][7][8][9][10]

As illustrated in Table 1, QPX7728 demonstrates significantly lower 50% inhibitory concentrations (IC50) against a broader range of enzymes compared to vaborbactam, avibactam, and relebactam.[1][2] Its potent inhibition of Class B and D carbapenemases, which are not effectively targeted by the other inhibitors, represents a critical advancement in combating carbapenem-resistant pathogens.[1][2]



### **Enhanced In Vitro Efficacy in Combination Therapy**

The true measure of a BLI's utility lies in its ability to restore the activity of  $\beta$ -lactam antibiotics. When combined with various  $\beta$ -lactams, QPX7728 demonstrates superior potentiation against multidrug-resistant Gram-negative bacteria.

Table 2: Comparative MIC90 Values (μg/mL) of Meropenem in Combination with β-Lactamase Inhibitors against Carbapenem-Resistant Enterobacterales (CRE)

Organism Subset	Meropenem Alone	Meropenem + QPX7728 (8 μg/mL)	Meropenem + Vaborbactam (8 µg/mL)
All CRE	>64	0.5	1
KPC-producers	>64	0.5	1
MBL-producers	>64	1	>64
OXA-48-like- producers	>64	0.5	>64

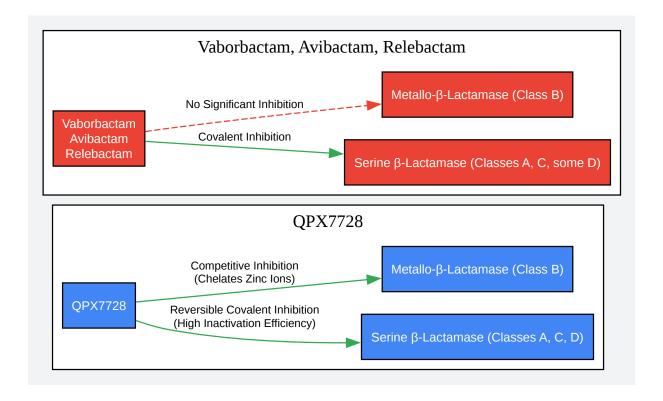
Data represents a summary from published studies.[8][11]

The data in Table 2 highlights the remarkable ability of QPX7728 to lower the minimum inhibitory concentration (MIC) of meropenem required to inhibit 90% of CRE isolates (MIC90), including strains producing metallo-β-lactamases and OXA-48-like carbapenemases, against which meropenem-vaborbactam is ineffective.[8][11]

### **Understanding the Mechanisms of Action**

The superior efficacy of QPX7728 can be attributed to its unique mechanism of action.





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Figure 1. Comparative mechanisms of action of QPX7728 and other  $\beta$ -lactamase inhibitors.

QPX7728 inhibits serine  $\beta$ -lactamases through a reversible covalent mechanism with high efficiency.[1][9] For metallo- $\beta$ -lactamases, it acts as a competitive inhibitor, effectively chelating the zinc ions essential for their catalytic activity.[1][9] In contrast, vaborbactam, avibactam, and relebactam primarily act as covalent inhibitors of serine  $\beta$ -lactamases and lack significant activity against metallo- $\beta$ -lactamases.[2][5][12][13][14][15][16][17][18][19]

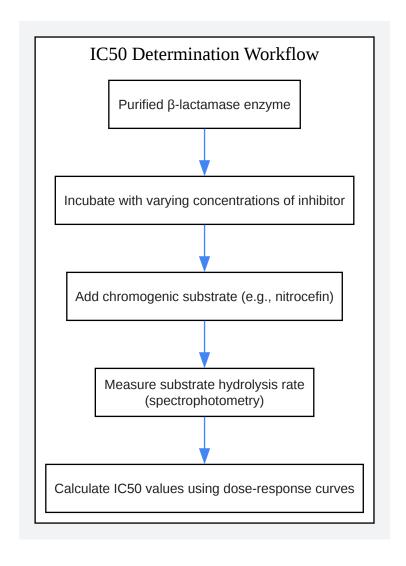
## **Experimental Methodologies**

The data presented in this guide is based on standardized in vitro assays.

#### **Enzyme Inhibition Assay (IC50 Determination)**

The inhibitory activity of each compound against purified β-lactamase enzymes was determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).





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Figure 2. A simplified workflow for determining the IC50 values of  $\beta$ -lactamase inhibitors.

#### Protocol:

- Purified β-lactamase enzymes are pre-incubated with a range of concentrations of the inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.0) for a defined period at 37°C.[14]
- A chromogenic substrate, such as nitrocefin, is added to initiate the enzymatic reaction.[14]
- The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.[14]
- The initial reaction velocities are calculated and plotted against the inhibitor concentrations.



• IC50 values are determined by fitting the data to a dose-response curve.[14]

#### **Antimicrobial Susceptibility Testing (MIC Determination)**

The minimum inhibitory concentration (MIC) of  $\beta$ -lactam antibiotics in the presence of a fixed concentration of a  $\beta$ -lactamase inhibitor was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

#### Protocol:

- Two-fold serial dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- A fixed, clinically relevant concentration of the β-lactamase inhibitor is added to each well.
- Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10<sup>5</sup> CFU/mL).
- The plates are incubated at 35°C for 16-20 hours.
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1][12][13]

#### Conclusion

The in vitro data unequivocally demonstrates that QPX7728 possesses a broader and more potent inhibitory profile than currently available  $\beta$ -lactamase inhibitors. Its unique ability to effectively inhibit both serine- and metallo- $\beta$ -lactamases addresses a critical unmet need in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The superior efficacy of QPX7728 in combination with  $\beta$ -lactam antibiotics against a wide range of resistant pathogens positions it as a highly promising candidate for combating the growing threat of antimicrobial resistance. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

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